molecular formula C11H11ClN2O3 B13028709 Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate

Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13028709
M. Wt: 254.67 g/mol
InChI Key: VUJJDJASCPRWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is a synthetic organic compound that belongs to the class of imidazo[1,5-A]pyridines This compound is characterized by its unique fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,5-A]pyridines.

Scientific Research Applications

Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial or cancer cells.

Comparison with Similar Compounds

Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro and methyl ester groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-a]pyridin-2-yl)acetate

InChI

InChI=1S/C11H11ClN2O3/c1-7-9-4-3-8(12)5-14(9)11(16)13(7)6-10(15)17-2/h3-5H,6H2,1-2H3

InChI Key

VUJJDJASCPRWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CN2C(=O)N1CC(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.